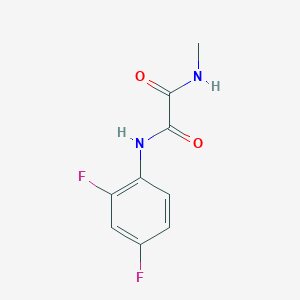

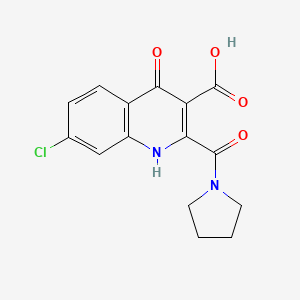

![molecular formula C7H10O5S B2919819 6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one CAS No. 2445790-38-3](/img/structure/B2919819.png)

6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan compounds, including 5-hydroxymethylfurfural (HMF) and furfural, are versatile platform molecules derived from the degradation of lignocellulosic cellulose . They present a mono- or disubstituted furan ring in their structure, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .

Synthesis Analysis

Furan-based copolyesters have been synthesized using Novozyme 435 as a biocatalyst and di-methyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), aliphatic linear diols, and diacid ethyl esters .Molecular Structure Analysis

The molecular structure of furan compounds is characterized by a furan ring, which can be mono- or disubstituted . For example, 5-HMF alcohol or 2,5-Bis(hydroxymethyl)furan (BHMF) is obtained by the reduction of the aldehyde group on the furanic ring of 5-HMF .Chemical Reactions Analysis

Furan compounds are highly versatile starting materials that can enter reactions via the aldehyde group, hydroxymethyl group, C-2 of furan, and processes that transform furan into other entities such as other heterocycles and Diels Alder products .科学的研究の応用

Biobased Polyesters Synthesis

Biobased furan polyesters, using 2,5-bis(hydroxymethyl)furan as the building block, represent a novel approach to synthesizing environmentally friendly materials. Enzymatic polymerization techniques employing Candida antarctica Lipase B have been utilized to polymerize this furan derivative with various diacid ethyl esters, resulting in furan polyesters with significant molecular weights. The properties of these polyesters, including their chemical structures and physical characteristics, have been extensively characterized, demonstrating their potential as sustainable materials for various applications (Jiang et al., 2014).

Platform Chemical for Bioresources

5-Hydroxymethylfurfural (HMF), a derivative of furan compounds, is recognized as a key platform molecule for converting into diverse chemicals. It is synthesized through the dehydration of hexose carbohydrates, including fructose and glucose. HMF, alongside furfural and 2,5-furandicarboxylic acid (FDCA), has been identified as one of the top value-added bio-based chemicals, highlighting the significant interest in furan derivatives as feedstock for producing bulk chemicals and fuels. This highlights the versatility and potential of furan derivatives in the sustainable production of chemicals (Teong et al., 2014).

Catalytic Reduction and Value-Added Derivatives

The catalytic reduction of biomass-derived furanic compounds, such as furfural and HMF, has been studied extensively. Through various reactions, including hydrogenation of the C=O bond and the furan ring, a range of products can be selectively produced. These products include furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-bis(hydroxymethyl)furan, among others. This research underscores the potential of furanic compounds in the production of sustainable and value-added chemicals, showcasing the critical role of catalytic processes in enhancing the utility of biomass-derived materials (Nakagawa et al., 2013).

作用機序

将来の方向性

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . The compounds belonging to the furan platform appear among the best known due to their reactivity . Future research will likely focus on improving the synthesis and transformation processes of these compounds .

特性

IUPAC Name |

6a-(hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5S/c8-2-7-3-12-6(9)5(7)1-13(10,11)4-7/h5,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIQIGXKILDASJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)OCC2(CS1(=O)=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2919742.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2919744.png)

![1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919747.png)

![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919752.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2919754.png)

![3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2919759.png)